molecular formula C11H11FO3 B13072295 2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid

2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid

Cat. No.: B13072295
M. Wt: 210.20 g/mol
InChI Key: PCMZHRZQHUCMID-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid is a chemical compound with the molecular formula C11H11FO3 It features an oxetane ring, which is a four-membered cyclic ether, attached to a fluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to modulate specific pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid is unique due to its combination of the oxetane ring, fluorophenyl group, and acetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)oxetan-3-yl]acetic acid

InChI

InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)11(5-10(13)14)6-15-7-11/h1-4H,5-7H2,(H,13,14)

InChI Key

PCMZHRZQHUCMID-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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